REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][N:12]([CH3:16])[C:13](Cl)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-]>ClC=C(Cl)Cl>[CH3:11][N:12]([CH3:16])[C:13]([NH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)=[O:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC=1SC2=C(N1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 97.7% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |